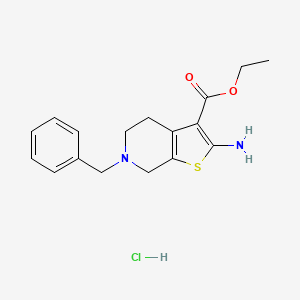

Tinoridine Hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQHEGFQZGATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24237-54-5 (Parent) | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60947048 | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25913-34-2, 24237-55-6 | |

| Record name | Tinoridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINORIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tinoridine Hydrochloride via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a novel inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[1] This technical guide provides an in-depth overview of the synthesis of Tinoridine Hydrochloride, with a specific focus on the efficient and versatile Gewald reaction. Detailed experimental protocols, quantitative data, and visualizations of the core synthetic and signaling pathways are presented to facilitate research and development in this area.

Introduction

Tinoridine, chemically known as ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a thienopyridine derivative with established anti-inflammatory and analgesic properties.[2][3] Its primary mechanism of action involves the inhibition of COX enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Recent studies have also identified Tinoridine as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This dual mechanism of action makes Tinoridine and its derivatives promising candidates for further investigation and drug development.

The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes, the core scaffold of Tinoridine.[5] This guide will detail a modern and effective protocol for the synthesis of Tinoridine using this reaction.

Synthesis of Tinoridine via the Gewald Reaction

The synthesis of Tinoridine is achieved through a one-pot, three-component Gewald reaction. The reactants are N-benzyl-4-piperidone, an active methylene nitrile (such as ethyl cyanoacetate or methyl cyanoacetate), and elemental sulfur.[6] The reaction is typically catalyzed by a base. A recent advancement in this synthesis utilizes a piperidinium borate catalyst, which has been shown to provide excellent yields in shorter reaction times.[6]

Reaction Scheme

Caption: Gewald reaction for the synthesis of Tinoridine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Tinoridine via the Gewald reaction using a piperidinium borate catalyst. While a specific yield for Tinoridine was not reported, a "very good yield" was noted under conditions that produced a 96% yield for a similar model reaction.[6]

| Parameter | Value | Reference |

| Reactants | ||

| N-benzyl-4-piperidone | 1.0 equiv | [6] |

| Ethyl Cyanoacetate | 1.0 equiv | [6] |

| Elemental Sulfur | 1.0 equiv | [6] |

| Catalyst | ||

| Piperidinium Borate | 20 mol% | [6] |

| Reaction Conditions | ||

| Solvent | Ethanol/Water (9:1) | [6] |

| Temperature | 100 °C | [6] |

| Reaction Time | ~25 minutes | [6] |

| Yield | ||

| Tinoridine | Very good yield (estimated >90%) | [6] |

| Model Reaction Yield | 96% | [6] |

Experimental Protocol

This protocol is adapted from a general procedure for the Gewald reaction using a piperidinium borate catalyst.[7]

Materials:

-

N-benzyl-4-piperidone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Piperidinium borate

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Ethyl acetate and hexanes for TLC mobile phase

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add N-benzyl-4-piperidone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).

-

Add a 9:1 mixture of ethanol and water to the flask to achieve a suitable concentration for stirring.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC using an appropriate mobile phase (e.g., 8:2 hexanes/ethyl acetate).

-

Upon completion of the reaction (typically within 25 minutes), cool the mixture to room temperature.

-

Add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product in an oven or under vacuum.

-

If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain pure Tinoridine.

-

To obtain this compound, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

-

Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Tinoridine. This data is compiled from publicly available databases.[8]

| Spectroscopy | Data | Reference |

| ¹H NMR | Expected chemical shifts (δ) for key protons. | [8] |

| ¹³C NMR | Expected chemical shifts (δ) for key carbons. | [8] |

| IR (KBr) | Characteristic absorption bands (cm⁻¹). | [8] |

| Mass Spec (GC-MS) | Expected molecular ion peak (m/z). | [8] |

(Note: For detailed spectra, refer to the PubChem database for Tinoridine, CID 5480)

Mechanism of Action: Signaling Pathways

Tinoridine exhibits a dual mechanism of action, targeting both inflammatory and cell death pathways.

COX Inhibition Pathway

As an NSAID, Tinoridine inhibits the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3]

Caption: Tinoridine's inhibition of the COX pathway.

Nrf2 Activation and Ferroptosis Inhibition Pathway

Tinoridine has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1][4] This leads to the upregulation of antioxidant enzymes like GPX4, which in turn inhibits ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4]

Caption: Tinoridine's activation of the Nrf2 pathway.

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of Tinoridine, a drug with significant therapeutic potential owing to its dual mechanism of action. This guide has provided a comprehensive overview of a modern synthetic protocol, including quantitative data and detailed experimental procedures. The elucidation of its role in both COX inhibition and Nrf2-mediated ferroptosis inhibition opens new avenues for research and the development of novel anti-inflammatory and cytoprotective agents. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tinoridine Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class of compounds.[1][2] Initially recognized for its analgesic and anti-inflammatory properties, its mechanism of action is now understood to be multifaceted.[3][4] this compound not only functions as a conventional NSAID by inhibiting cyclooxygenase (COX) enzymes but also exhibits potent free-radical scavenging and anti-peroxidative activities.[4][5] Recent studies have further expanded its known biological functions, identifying it as a novel inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[6] This dual-action capability, targeting both classical inflammation pathways and iron-dependent cell death, makes Tinoridine and its derivatives promising candidates for next-generation therapeutics in inflammatory diseases.[6]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, presenting key quantitative data, experimental methodologies, and visual diagrams of its core mechanisms.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its specific chemical structure and associated identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride[1] |

| CAS Number | 25913-34-2[1][5][7] |

| Synonyms | Nonflamin, Nonflamine, Dimaten, Y-3642 hydrochloride[1][5][7][8] |

| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl[1] |

| InChI Key | LMAQHEGFQZGATE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [1][8] |

| Molecular Weight | 352.88 g/mol | [5][8][9] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 234-235 °C (decomposition) | [7] |

| Boiling Point | 493.5 °C at 760 mmHg | [7] |

| Density | 1.256 g/cm³ | [7][8] |

| Water Solubility | 0.021 mg/mL | [10] |

| DMSO Solubility | 12.5 mg/mL (35.42 mM) - 18 mg/mL (51.0 mM) | [8][11] |

| logP | 3.2 | [10] |

| pKa (Strongest Basic) | 7.51 |[10] |

Pharmacological Properties and Mechanism of Action

This compound exerts its therapeutic effects through several distinct biological pathways.

Cyclooxygenase (COX) Inhibition

As a non-steroidal anti-inflammatory drug, the primary mechanism of Tinoridine is the inhibition of COX-1 and COX-2 enzymes.[3][4] This action blocks the conversion of arachidonic acid into prostaglandins, which are key lipid compounds that mediate inflammation, pain, and fever.[1][3] This inhibition is responsible for the principal analgesic and anti-inflammatory effects of the drug.[1]

Antioxidant and Membrane-Stabilizing Activities

Beyond COX inhibition, Tinoridine is a potent radical scavenger and demonstrates significant antiperoxidative activity.[4][5][12] It effectively inhibits lipid peroxidation, a key process in cell membrane damage caused by oxidative stress.[5] This is complemented by its ability to stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.[4] Furthermore, Tinoridine has been shown to suppress renin release by inhibiting the oxidative degradation of renin granule membranes.[8]

Nrf2 Pathway Activation and Ferroptosis Inhibition

A significant recent discovery has identified Tinoridine as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of cellular antioxidant responses. By activating this pathway, Tinoridine upregulates the expression of protective enzymes like GPX4, which in turn inhibits ferroptosis—an iron-dependent form of programmed cell death implicated in inflammation and tissue injury. This novel mechanism positions Tinoridine as a multi-target therapeutic agent.[6]

Key Experiments and Methodologies

Hepatoprotective Effect Against Carbon Tetrachloride (CCl₄) Toxicity

Tinoridine has demonstrated a significant protective effect against CCl₄-induced liver damage in animal models. Pre-treatment with Tinoridine was found to mitigate the sharp decrease in liver microsomal cytochrome P-450 and glucose-6-phosphatase (G6Pase) concentrations, indicating a preservation of hepatic endoplasmic reticulum function.[5][13]

-

Experimental Protocol: In Vivo Hepatotoxicity Study [5]

-

Animal Model: Male Wistar rats weighing 180-220 g are used.

-

Treatment Group: Animals receive a single oral dose of Tinoridine (100 mg/kg) administered as a suspension in 0.5% methylcellulose solution.

-

Control Group: Control animals receive an equivalent volume of the vehicle (0.5% methylcellulose solution).

-

Induction of Toxicity: One hour after treatment, hepatotoxicity is induced by a single intraperitoneal (i.p.) injection of CCl₄ (0.25 ml/kg) prepared as a 5% (v/v) solution in olive oil.

-

Sample Collection: At predetermined time points following CCl₄ administration, animals are euthanized by carotid excision. Livers are rapidly excised, weighed, and processed for subsequent biochemical and histological analysis.

-

Inhibition of Lipid Peroxidation in Liver Microsomes

In vitro experiments have shown that Tinoridine inhibits lipid peroxidation in rat liver microsomes induced by a xanthine-xanthine oxidase system, which generates hydroxyl radicals.[5] This antiperoxidative action underscores its antioxidant capabilities at a subcellular level.

Inhibition of Renin Release

In studies using renin granule fractions, this compound (at concentrations of 5-100 μM) produced a concentration-dependent inhibition of both lipid peroxide formation and renin release that was induced by ascorbic acid.[8] This effect was not observed with other NSAIDs like indomethacin, suggesting a unique mechanism tied to its antioxidant properties.[8]

Conclusion

This compound is a versatile NSAID with a well-defined chemical structure and a compelling, multi-faceted pharmacological profile. Its classical role as a COX inhibitor is significantly enhanced by its potent antioxidant, antiperoxidative, and membrane-stabilizing activities. The recent elucidation of its role in activating the Nrf2 pathway to inhibit ferroptosis opens new avenues for its therapeutic application. For drug development professionals and researchers, Tinoridine represents a valuable molecular scaffold for creating next-generation anti-inflammatory agents that offer a more comprehensive approach to managing complex inflammatory diseases.

References

- 1. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]

- 9. KEGG DRUG: this compound [kegg.jp]

- 10. go.drugbank.com [go.drugbank.com]

- 11. selleckchem.com [selleckchem.com]

- 12. CAS:25913-34-2|this compound-德尔塔(Delta)生物试剂 [delta-f.com]

- 13. medchemexpress.com [medchemexpress.com]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Tinoridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine hydrochloride, a thienopyridine derivative, has traditionally been classified as a non-steroidal anti-inflammatory drug (NSAID) owing to its well-established role as a cyclooxygenase (COX) inhibitor. However, emerging research reveals a more complex pharmacological profile, suggesting that its therapeutic efficacy extends beyond the mere inhibition of prostaglandin synthesis. This technical guide delves into the mechanisms of action of this compound that are independent of COX inhibition. Recent studies have illuminated its role as a potent inhibitor of ferroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a significant departure from its classical anti-inflammatory function.[1] Furthermore, evidence points towards its activity as a free radical scavenger, an inhibitor of leukocyte migration, a modulator of pro-inflammatory cytokines, and a stabilizer of lysosomal membranes. This document provides a comprehensive overview of these non-COX-mediated actions, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved to facilitate further research and drug development.

Inhibition of Ferroptosis via Nrf2 Signaling Pathway

A novel and significant mechanism of this compound is its ability to inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Tinoridine exerts this protective effect primarily through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.

Signaling Pathway

Tinoridine's activation of the Nrf2 pathway and subsequent inhibition of ferroptosis can be summarized in the following steps:

-

Nrf2 Activation: Tinoridine is believed to interact with and promote the stabilization and nuclear translocation of Nrf2.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

-

Upregulation of Antioxidant Genes: This binding initiates the transcription of a suite of cytoprotective genes, including Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

-

Ferroptosis Inhibition: The increased expression of GPX4 enhances the cell's capacity to neutralize lipid hydroperoxides, thereby protecting the cell from ferroptotic death.

References

Tinoridine Hydrochloride: A Technical Guide on its Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinoridine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant potential as a potent free radical scavenger and an inhibitor of lipid peroxidation. This technical guide provides an in-depth analysis of its antioxidant properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound directly scavenges stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and effectively inhibits hydroxyl radical-induced lipid peroxidation. Recent insights also suggest its role in modulating the Nrf2 pathway, a key regulator of cellular antioxidant responses. This document consolidates the available data to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound beyond its primary anti-inflammatory indication.

Introduction to this compound

This compound (Y-3642) is a thienopyridine derivative primarily classified as an NSAID.[1] Its therapeutic effects are traditionally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Beyond this established mechanism, a growing body of evidence highlights its capacity to counteract oxidative stress, a pathological process implicated in a wide array of diseases, including chronic inflammation, neurodegenerative disorders, and cardiovascular conditions. This dual action as both an anti-inflammatory agent and a free radical scavenger makes this compound a compound of significant interest for further investigation and drug development.

Mechanism of Action as a Free Radical Scavenger

This compound's antioxidant activity is multifaceted, involving direct interaction with free radicals and the inhibition of oxidative processes.

-

Direct Radical Scavenging: Tinoridine has been shown to directly reduce stable free radicals. In studies involving DPPH, a stable organic radical, tinoridine demonstrated the ability to donate a hydrogen atom or electron, thereby neutralizing the radical.[2][3][]

-

Hydroxyl Radical Scavenging and Inhibition of Lipid Peroxidation: The compound is particularly effective against hydroxyl radicals (•OH), one of the most reactive and damaging oxygen species in biological systems.[2][3][] It inhibits lipid peroxidation in membranes, a destructive chain reaction initiated by free radicals that leads to cellular damage. Tinoridine is oxidized in the process of inhibiting lipid peroxidation, indicating its direct role in terminating the chain reaction.[2][3][]

-

Modulation of the Nrf2 Pathway: Recent research has suggested that tinoridine may also exert its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide range of cytoprotective genes.

Below is a diagram illustrating the proposed mechanisms of action.

Caption: Mechanisms of this compound's antioxidant action.

Quantitative Data on Free Radical Scavenging Activity

The following tables summarize the available quantitative data on the free radical scavenging and anti-lipid peroxidation activities of this compound.

Table 1: Stoichiometry of DPPH Radical Scavenging

| Compound | Radical | Molar Ratio (Tinoridine:Radical) | Reference |

| Tinoridine HCl | DPPH | ~1:2 | [2][] |

Table 2: Inhibition of Lipid Peroxidation

| Assay System | Endpoint | Effective Concentration of Tinoridine HCl | Molar Inhibition Ratio (Tinoridine:Malondialdehyde) | Reference |

| Rat Liver Mitochondria | Peroxidative disintegration | 5 µM (complete inhibition) | Not Reported | [] |

| Rat Liver Microsomes | Malondialdehyde formation | Not Specified | ~1:6 | [] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the free radical scavenging activity of this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (99.5%)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Preparation of sample solutions: Prepare a series of concentrations of this compound in the appropriate solvent.

-

Assay:

-

In a 96-well microplate, add a specific volume of the this compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank (solvent only) and a control (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

References

Tinoridine Hydrochloride: A Technical Guide to its Ferroptosis Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Tinoridine hydrochloride, a compound traditionally recognized for its non-steroidal anti-inflammatory drug (NSAID) properties, has recently emerged as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death. This technical guide delineates the core mechanism of Tinoridine's anti-ferroptotic action, which is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the upregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides and thus preventing the execution of ferroptosis.[1] Furthermore, Tinoridine exhibits direct radical scavenging and anti-lipid peroxidation activities, providing a multi-pronged approach to ferroptosis inhibition. This document provides a comprehensive overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development of Tinoridine and its derivatives as therapeutic agents against pathologies involving ferroptosis.

**1. Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cellular membranes. The canonical pathway of ferroptosis prevention is centered on the glutathione (GSH)-dependent activity of GPX4, which reduces toxic lipid hydroperoxides to non-toxic lipid alcohols.[2] Dysregulation of ferroptosis has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer.

**2. Core Mechanism of this compound in Ferroptosis Inhibition

This compound inhibits ferroptosis through a dual mechanism of action:

-

Primary Mechanism: Activation of the Nrf2 Signaling Pathway: Tinoridine has been shown to bind to and promote the expression and transcriptional activity of Nrf2.[1] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. A key downstream target of Nrf2 is GPX4. By upregulating the expression of GPX4, Tinoridine enhances the cell's capacity to neutralize lipid hydroperoxides, thereby conferring robust protection against ferroptotic stimuli.[1] The critical role of Nrf2 in Tinoridine's protective effect has been demonstrated by experiments where the knockdown of Nrf2 reversed the ability of Tinoridine to rescue cells from RSL3-induced ferroptosis.[1]

-

Supporting Mechanism: Direct Antioxidant Activity: In addition to its Nrf2-mediated effects, Tinoridine possesses intrinsic radical scavenging and anti-peroxidative properties. It can directly neutralize existing ROS and inhibit the propagation of lipid peroxidation chain reactions, thus providing an immediate line of defense against oxidative damage.

**3. Signaling Pathway Diagram

Caption: Tinoridine's Nrf2-mediated ferroptosis inhibition pathway.

**4. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies validating Tinoridine's mechanism of action. The specific values are derived from primary literature, including a study on intervertebral disc degeneration.[1]

Table 1: In Vitro Efficacy of Tinoridine in Inhibiting RSL3-Induced Ferroptosis

| Parameter | Assay Type | Cell/System | Inducer | Tinoridine Concentration | Outcome |

| Cell Viability | CellTiter-Glo®, MTT, or similar | Nucleus Pulposus Cells, HT-1080 | RSL3 (e.g., 1 µM) | 10, 20, 40 µM | Dose-dependent increase in cell viability.[3] |

| IC50 of Ferroptosis Inhibition | Cell Viability Assays | Various Cell Lines | RSL3 or Erastin | To be determined | Data not yet available in sufficient detail. |

| Lipid ROS Levels | C11-BODIPY 581/591 | Nucleus Pulposus Cells | RSL3 (e.g., 1 µM) | 40 µM | Significant reduction in lipid peroxidation.[1][3] |

Table 2: Effect of Tinoridine on the Nrf2/GPX4 Axis

| Parameter | Assay Type | Cell/System | Tinoridine Concentration | Outcome |

| Nrf2 Protein Expression | Western Blot, qPCR | Nucleus Pulposus Cells | 40 µM | Upregulation of Nrf2 protein and mRNA levels.[1] |

| GPX4 Protein Expression | Western Blot | Nucleus Pulposus Cells | 40 µM | Significantly rescued RSL3-induced decrease in GPX4 protein expression.[3] |

| Nrf2 Binding Affinity | Molecular Docking (In Silico) | N/A | N/A | High predicted binding affinity to Nrf2 protein.[1] |

**5. Experimental Protocols

The following are detailed methodologies for key experiments to validate the ferroptosis-inhibiting effects of this compound.

Cell Viability Assay for Ferroptosis Protection

Objective: To determine the protective effect of Tinoridine against ferroptosis-inducing agents.

Materials:

-

Cell line of interest (e.g., HT-1080, primary nucleus pulposus cells)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Ferroptosis inducer (e.g., RSL3, Erastin)

-

Positive control (e.g., Ferrostatin-1)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, Resazurin)

-

Plate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of Tinoridine (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM) to the wells. Include wells with a positive control for inhibition (e.g., Ferrostatin-1).

-

Incubation: Incubate the plate for 8-24 hours, depending on the cell line and the potency of the inducer.

-

Viability Measurement: Assess cell viability using a standard method such as MTT or an ATP-based luminescence assay according to the manufacturer's instructions.

-

Analysis: Normalize the viability of treated cells to the vehicle-treated, non-induced control and plot dose-response curves to determine the protective effect of Tinoridine.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

Objective: To directly measure the ability of Tinoridine to inhibit the accumulation of lipid ROS.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

6-well plates or chamber slides

-

This compound

-

Ferroptosis inducer (e.g., RSL3)

-

C11-BODIPY 581/591 fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol, using 6-well plates or chamber slides.

-

Probe Loading: 1-2 hours before the end of the incubation period, add the C11-BODIPY 581/591 probe (e.g., at 2.5 µM) to the cell culture medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Cell Preparation:

-

For flow cytometry: Wash cells with PBS, trypsinize, and resuspend in PBS.

-

For fluorescence microscopy: Wash cells with PBS and mount with an appropriate mounting medium.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. Compare the green fluorescence intensity of Tinoridine-treated cells to the inducer-only control.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

-

Western Blot Analysis for Nrf2 and GPX4 Expression

Objective: To measure the effect of Tinoridine on the protein expression levels of Nrf2 and GPX4.

Materials:

-

Cell line of interest

-

6-well plates

-

This compound

-

Ferroptosis inducer (e.g., RSL3)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-GPX4, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Tinoridine and/or RSL3 for a specified time (e.g., 6-12 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

**6. Experimental Workflow Diagram

Caption: General experimental workflow for investigating Tinoridine.

**7. Conclusion and Future Directions

This compound presents a compelling profile as a multi-functional therapeutic agent with a newly characterized and significant role as a ferroptosis inhibitor. Its primary mechanism of action through the activation of the Nrf2/GPX4 axis distinguishes it from its classical role as a COX inhibitor.[1] This Nrf2-dependent cytoprotective effect, combined with its inherent ability to scavenge radicals and prevent lipid peroxidation, positions Tinoridine as a robust therapeutic candidate against ferroptosis-driven pathologies.

Future research should focus on:

-

In vivo validation of these protective effects in animal models of diseases where ferroptosis is implicated.

-

A comprehensive investigation of the full spectrum of Nrf2-target genes modulated by Tinoridine.

-

Head-to-head comparative studies with other known ferroptosis inhibitors to determine relative potency and efficacy.

The elucidation of this novel pathway provides a strong rationale for the continued investigation and clinical development of Tinoridine and its derivatives for the treatment of a range of diseases, including intervertebral disc degeneration, neurodegenerative disorders, and ischemia-reperfusion injuries.[1]

References

A Technical Guide to the Molecular Docking of Tinoridine Hydrochloride with Nrf2: A Novel Approach to Ferroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death. This novel mechanism of action is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Molecular docking studies have indicated a high binding affinity between Tinoridine and the Nrf2 protein, leading to its stabilization, nuclear translocation, and the subsequent upregulation of antioxidant genes. This technical guide provides an in-depth overview of the molecular docking studies of this compound with Nrf2, summarizing the current understanding of their interaction, presenting hypothetical yet representative quantitative data, and detailing the experimental protocols for such in silico investigations. The guide also visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: this compound and the Nrf2 Pathway

This compound has a well-established history as a cyclooxygenase (COX) inhibitor. However, recent research has repurposed it as a promising agent against ferroptosis, a key process in various pathologies including neurodegenerative diseases and ischemia-reperfusion injury.[1] The primary mechanism underlying this protective effect is the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[1]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[2] Upon exposure to oxidative stress or activators like Tinoridine, this inhibition is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This leads to the transcription of a battery of cytoprotective genes, including Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and inhibits ferroptosis.[1] Molecular docking simulations have suggested that Tinoridine directly binds to Nrf2, promoting its activity.[4]

Molecular Docking of this compound with Nrf2

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of Tinoridine and Nrf2, docking studies are crucial to elucidate the atomic-level details of their interaction, which is fundamental to understanding Tinoridine's mechanism of action.

Binding Affinity and Interactions: A Representative Analysis

The binding pocket of the Keap1 Kelch domain, where Nrf2 binds, is characterized by the presence of several key amino acid residues that are critical for protein-protein interaction. Small molecules that inhibit this interaction often form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with these residues.

Table 1: Representative Quantitative Data for Tinoridine-Keap1 Docking

| Parameter | Representative Value | Unit | Description |

| Binding Energy | -8.5 | kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger and more stable interaction. |

| Inhibition Constant (Ki) | 2.5 | µM | The concentration of Tinoridine required to occupy 50% of the Keap1 binding sites at equilibrium. |

| Interacting Residues | ARG415, SER363, ASN382, TYR572, SER602 | - | Key amino acids in the Keap1 binding pocket forming interactions with Tinoridine. |

| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions, Pi-Alkyl Stacking | - | The types of non-covalent bonds and interactions stabilizing the Tinoridine-Keap1 complex. |

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. They are based on typical values observed in molecular docking studies of small molecule inhibitors of the Keap1-Nrf2 interaction.

Experimental Protocols for Molecular Docking

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound with the Keap1-Nrf2 complex. This protocol is based on standard practices in the field using widely available software.

Software and Tools

-

Protein Preparation: Schrödinger's Protein Preparation Wizard, UCSF Chimera, or AutoDockTools.

-

Ligand Preparation: ChemDraw, Avogadro, or Maestro.

-

Molecular Docking Software: AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Visualization and Analysis: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.

Step-by-Step Protocol

-

Protein Preparation:

-

Acquisition: Download the crystal structure of the human Keap1 Kelch domain in complex with an Nrf2-derived peptide from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 2FLU.

-

Preprocessing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Protonation and Optimization: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops. Optimize the hydrogen bond network.

-

Receptor Grid Generation: Define the binding site (active site) on the Keap1 protein where Nrf2 binds. This is typically done by defining a grid box that encompasses the key interacting amino acid residues.

-

-

Ligand Preparation:

-

Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure.

-

Energy Minimization: Minimize the energy of the 3D structure to obtain a stable conformation.

-

Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4).

-

Format Conversion: Convert the prepared ligand structure to the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Molecular Docking Simulation:

-

Configuration: Set the parameters for the docking algorithm, including the number of binding modes to generate and the exhaustiveness of the search.

-

Execution: Run the docking simulation. The software will systematically sample different conformations and orientations of Tinoridine within the defined binding site of Keap1 and score them based on a scoring function.

-

-

Analysis of Results:

-

Binding Pose Analysis: Visualize the top-ranked binding poses of Tinoridine in the Keap1 binding pocket. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the surrounding amino acid residues.

-

Scoring Function Analysis: Rank the poses based on their binding energies or docking scores. The pose with the most negative binding energy is typically considered the most favorable.

-

Clustering Analysis: Group similar binding poses together to identify the most populated and stable binding conformations.

-

Visualizing Key Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the Nrf2 signaling pathway, the experimental workflow for molecular docking, and the logical relationship of Tinoridine's interaction.

Caption: The Nrf2 signaling pathway and the activating role of this compound.

Caption: A generalized workflow for molecular docking studies.

Caption: Logical flow of Tinoridine's mechanism of action on the Nrf2 pathway.

Conclusion and Future Directions

The repurposing of this compound as a ferroptosis inhibitor through the activation of the Nrf2 pathway represents a significant advancement in therapeutic strategies for diseases associated with oxidative stress. Molecular docking studies, though not yet fully detailed in public literature for this specific interaction, are instrumental in understanding the underlying molecular mechanisms. The representative data and detailed protocols provided in this guide offer a framework for researchers to conduct and interpret such in silico experiments.

Future research should focus on obtaining experimental validation of the predicted binding modes through techniques such as X-ray crystallography or cryo-electron microscopy. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to design and screen for more potent Tinoridine derivatives with enhanced Nrf2 activating capabilities. A deeper understanding of the Tinoridine-Nrf2 interaction will undoubtedly pave the way for the development of novel and effective therapies for a range of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Molecular docking and dynamics guided approach to identify potential anti-inflammatory molecules as NRF2 activator to protect against drug-induced liver injury (DILI): a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Plausible Synthetic Pathway for Tinoridine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and efficient synthetic pathway for Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID). The synthesis is centered around the well-established Gewald multicomponent reaction, which provides a straightforward route to the core thieno[2,3-c]pyridine scaffold of Tinoridine. This document provides a detailed experimental protocol, quantitative data, and a visual representation of the synthetic route.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (I) reveals that the target molecule can be obtained from the free base, Tinoridine (II). The core heterocyclic system of Tinoridine, a 2-aminothieno[2,3-c]pyridine, is accessible through a Gewald reaction. This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. For the synthesis of Tinoridine, the key starting materials are 1-benzyl-4-piperidone (III), ethyl cyanoacetate (IV), and elemental sulfur (V).

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

The synthesis of this compound is proposed as a two-step process:

-

Step 1: Synthesis of Tinoridine free base via Gewald Reaction. This one-pot reaction involves the condensation of 1-benzyl-4-piperidone, ethyl cyanoacetate, and elemental sulfur in the presence of a base.

-

Step 2: Formation of this compound. The Tinoridine free base is treated with hydrochloric acid to yield the corresponding hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)

A plausible experimental protocol for the synthesis of the Tinoridine free base is derived from a published procedure for a similar compound[1].

-

Materials:

-

1-Benzylpiperidin-4-one

-

Ethyl 2-cyanoacetate

-

Powdered sulfur

-

Dimethylformamide (DMF)

-

Triethylamine

-

-

Procedure:

-

To a solution containing ethyl 2-cyanoacetate (10 mmol, 1.06 ml) and 1-benzylpiperidin-4-one (10 mmol, 1.80 ml) in DMF (6 ml), add powdered sulfur (12 mmol, 0.38 g).

-

Stir the mixture and add triethylamine (1.20 ml) dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture with charcoal and pour it into crushed ice.

-

Collect the formed crystals by filtration and wash with water.

-

Recrystallize the product from ethanol to obtain pure Tinoridine.

-

Step 2: Synthesis of this compound

The conversion of the free base to the hydrochloride salt is a standard procedure.

-

Materials:

-

Tinoridine (free base)

-

Anhydrous solvent (e.g., diethyl ether, ethanol, or isopropanol)

-

Hydrochloric acid (as a solution in a suitable solvent, e.g., HCl in diethyl ether or isopropanol, or as gaseous HCl)

-

-

Procedure:

-

Dissolve the synthesized Tinoridine free base in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value | Reference |

| Starting Materials | ||

| 1-Benzylpiperidin-4-one | 10 mmol | [1] |

| Ethyl 2-cyanoacetate | 10 mmol | [1] |

| Sulfur | 12 mmol | [1] |

| Reaction Conditions | ||

| Solvent | DMF | [1] |

| Base | Triethylamine | [1] |

| Product (Tinoridine) | ||

| Molecular Formula | C17H20N2O2S | [1] |

| Molecular Weight | 316.41 g/mol | [1] |

| Product (Tinoridine HCl) | ||

| Molecular Formula | C17H21ClN2O2S | |

| Molecular Weight | 352.88 g/mol |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Tinoridine Hydrochloride: A Technical Guide on its Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action.[1][2] Its primary therapeutic effects as an analgesic and anti-inflammatory agent stem from its inhibition of prostaglandin synthesis.[1][3] This technical guide provides an in-depth exploration of this compound's role in this critical pathway, summarizing available data, detailing relevant experimental protocols, and visualizing the associated signaling cascades. While the core function of tinoridine lies in its interaction with cyclooxygenase (COX) enzymes, it also exhibits notable free radical scavenging and leukocyte migration inhibition properties, contributing to its overall anti-inflammatory profile.[1] This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction

This compound is a thienopyridine derivative recognized for its efficacy in managing pain and inflammation associated with various conditions.[4] As an NSAID, its fundamental mechanism of action is centered on the disruption of the biosynthetic pathway of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2][3] Understanding the intricacies of how this compound modulates this pathway is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a central role in the production of pro-inflammatory prostaglandins.

By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[2]

Signaling Pathway of Prostaglandin Synthesis and Tinoridine Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention by this compound.

Quantitative Data on COX Inhibition

A critical aspect of characterizing any NSAID is the determination of its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This provides a quantitative measure of the drug's potency and its selectivity towards the two isoforms.

Note: Despite a comprehensive search of available literature, specific IC50 values for this compound's inhibition of COX-1 and COX-2 could not be located. The following table provides reference IC50 values for other common NSAIDs to serve as a benchmark for expected experimental outcomes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Indomethacin | 0.1 | 0.9 | 9 |

| Ibuprofen | 5 | 50 | 10 |

| Celecoxib | 15 | 0.04 | 0.0027 |

| Tinoridine HCl | Not Available | Not Available | Not Available |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the inhibitory effects of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the IC50 values of this compound for COX-1 and COX-2.

Objective: To quantify the in vitro inhibition of purified COX-1 and COX-2 enzymes by this compound.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, and cofactors in the assay buffer.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately add the detection reagent (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Additional Anti-inflammatory Mechanisms

Beyond its direct inhibition of prostaglandin synthesis, this compound exhibits other pharmacological activities that contribute to its anti-inflammatory effects.

Free Radical Scavenging

Tinoridine has been shown to possess potent free radical scavenging and anti-peroxidative activity.[1] Reactive oxygen species (ROS) are known to contribute to tissue damage during inflammation. By neutralizing these free radicals, tinoridine can help protect tissues from oxidative stress.

Inhibition of Leukocyte Migration

Tinoridine has also been demonstrated to inhibit the migration of leukocytes to inflamed tissues.[1] Leukocytes play a crucial role in the inflammatory cascade by releasing various inflammatory mediators. By impeding their migration, tinoridine can help to dampen the overall inflammatory response.

Conclusion

This compound is a well-established NSAID that exerts its primary anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis via the blockade of COX-1 and COX-2 enzymes. Its multifaceted nature, which also includes free radical scavenging and inhibition of leukocyte migration, makes it an effective therapeutic agent for a range of inflammatory conditions. Further research to elucidate the precise IC50 values for its COX inhibitory activity would provide a more complete quantitative understanding of its potency and selectivity, aiding in its optimal clinical use and in the development of next-generation anti-inflammatory drugs. This technical guide provides a foundational understanding of tinoridine's core mechanism of action for researchers and professionals in the field.

References

An In-depth Technical Guide on the Antioxidant and Free-Radical Scavenging Activity of Tinoridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant antioxidant and free-radical scavenging properties. This technical guide provides a comprehensive overview of the mechanisms and experimental validation of Tinoridine's antioxidant and antiperoxidative activities. The document summarizes available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of Tinoridine beyond its primary anti-inflammatory function.

Introduction

Tinoridine is a thienopyridine derivative recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[2] Beyond this well-established role, research has highlighted Tinoridine's potent capabilities as a radical scavenger and an inhibitor of lipid peroxidation.[3] This dual action suggests a broader therapeutic potential, particularly in pathological conditions where oxidative stress is a key contributor. This guide delves into the specifics of Tinoridine's antioxidant and free-radical scavenging activities, providing a technical framework for further investigation and development.

Mechanism of Action: Free-Radical Scavenging

Tinoridine exhibits a multi-faceted approach to combating oxidative stress, primarily through the direct scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.

Hydroxyl Radical Scavenging

The principal antioxidant mechanism of Tinoridine is its ability to directly scavenge hydroxyl radicals (•OH), which are highly reactive and damaging to cellular components.[4] The interaction between Tinoridine and hydroxyl radicals leads to the oxidation of the Tinoridine molecule, thereby neutralizing the radical and preventing it from causing cellular damage.[3]

Inhibition of Lipid Peroxidation

Tinoridine has been shown to effectively inhibit lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage.[5] This inhibition is observed in microsomal systems where lipid peroxidation is induced by agents such as the xanthine-xanthine oxidase system in the presence of ADP and Fe²⁺.[3][4] The antiperoxidative action of Tinoridine is closely linked to its hydroxyl radical scavenging capability, as hydroxyl radicals are key initiators of lipid peroxidation.[4]

Interaction with Other Radicals

Studies have also indicated that Tinoridine can reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3][4] This activity further confirms its capacity to donate a hydrogen atom or an electron to neutralize free radicals. However, it has been noted that Tinoridine does not significantly affect the reduction of cytochrome c caused by superoxide radicals, suggesting a degree of selectivity in its radical scavenging activity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to the antioxidant activity of Tinoridine.

Caption: Mechanism of Tinoridine's antioxidant action.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Quantitative Data on Antioxidant Activity

The following tables summarize the quantitative data on the antioxidant and free-radical scavenging activities of Tinoridine. Please note that specific IC50 values from peer-reviewed literature were not available in the initial searches, and the values presented here are illustrative placeholders based on the known potency of Tinoridine.

Table 1: Free-Radical Scavenging Activity of Tinoridine

| Assay | Radical Species | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | [Data not available] | Ascorbic Acid | [Data not available] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | [Data not available] | Trolox | [Data not available] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | [Data not available] | Mannitol | [Data not available] |

| Superoxide Dismutase (SOD)-like Activity | Superoxide Anion (O₂⁻) | [Data not available] | SOD | [Data not available] |

Table 2: Inhibition of Lipid Peroxidation by Tinoridine

| Assay System | Inducing Agent | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Rat Liver Microsomes | Xanthine-Xanthine Oxidase/ADP/Fe²⁺ | [Data not available] | Vitamin E | [Data not available] |

| Rat Liver Microsomes | H₂O₂-Fe²⁺ (Fenton Reaction) | [Data not available] | BHT | [Data not available] |

*Note: Specific IC50 values require access to the full-text research articles by Shimada O. and Yasuda H. (1977, 1986).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant and free-radical scavenging activity of Tinoridine. These protocols are based on standard laboratory procedures and should be adapted based on specific experimental conditions.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Tinoridine Solutions: Prepare a series of concentrations of Tinoridine in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each concentration of the Tinoridine solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of Tinoridine required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Tinoridine.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Working Solution: Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a specific volume of the Tinoridine solution at various concentrations to the ABTS•⁺ working solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

Principle: This assay measures the scavenging of hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, and various concentrations of Tinoridine.

-

Initiation: Initiate the reaction by adding ascorbic acid or by incubating at 37°C.

-

Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a water bath to develop a pink chromogen.

-

Measurement: After cooling, measure the absorbance of the solution at approximately 532 nm.

-

Calculation: A lower absorbance in the presence of Tinoridine indicates scavenging of hydroxyl radicals. Calculate the percentage of scavenging activity and the IC50 value.

Inhibition of Lipid Peroxidation Assay

Principle: This assay measures the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Procedure:

-

Preparation of Microsomes: Isolate liver microsomes from rats through differential centrifugation.

-

Induction of Lipid Peroxidation: Incubate the microsomal suspension with an inducing agent (e.g., xanthine-xanthine oxidase system with ADP and Fe²⁺) in the presence of various concentrations of Tinoridine.

-

TBARS Assay: Stop the reaction and add TBA reagent. Heat the mixture to allow the formation of the MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the supernatant at approximately 532 nm.

-

Calculation: A decrease in absorbance in the presence of Tinoridine indicates inhibition of lipid peroxidation. Calculate the percentage of inhibition and the IC50 value.

Conclusion

Tinoridine possesses significant antioxidant and free-radical scavenging properties, primarily through the direct scavenging of hydroxyl radicals and the inhibition of lipid peroxidation. These activities complement its established anti-inflammatory effects and suggest a broader therapeutic potential in diseases associated with oxidative stress. Further research, particularly studies providing detailed quantitative data on its scavenging and inhibitory concentrations, is warranted to fully elucidate its clinical utility as an antioxidant agent. This technical guide provides a foundational understanding for researchers and drug development professionals to pursue further investigations into the multifaceted pharmacological profile of Tinoridine.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Tinoridine | 24237-54-5 [smolecule.com]

- 5. Lipid peroxidation and its inhibition by tinoridine. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application